Phenylgermatrane

Übersicht

Beschreibung

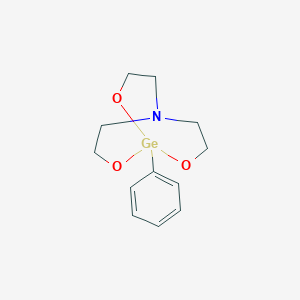

Phenylgermatrane is an organogermanium compound characterized by the presence of a phenyl group attached to a germatrane structure. Germatranes are tricyclic organogermanium derivatives of triethanolamine, containing a hypervalent germanium atom with a transannular bond to nitrogen. This unique structure imparts significant chemical stability and distinct biological properties to this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenylgermatrane can be synthesized through the reaction of tetra-alkoxy- or trialkoxy-germatranes with triethanolamine under mild conditions, often in the presence of a catalyst. The reaction typically yields this compound in high purity and yield .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Phenylgermatrane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.

Substitution: this compound participates in substitution reactions, where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products:

Oxidation: Germanium dioxide and phenol.

Reduction: Lower oxidation state germanium compounds.

Substitution: Substituted germatranes with different functional groups.

Wissenschaftliche Forschungsanwendungen

Phenylgermatrane, a compound of interest in the field of organometallic chemistry, has shown promising applications across various scientific domains. This article explores its applications, including material science, catalysis, and medicinal chemistry, supported by data tables and case studies.

Material Science

This compound has been investigated for its potential use in the development of advanced materials. Its ability to form stable complexes with various metals makes it suitable for creating hybrid materials that exhibit enhanced properties.

Case Study: Hybrid Material Development

- Objective : To create a hybrid material using this compound and metal oxides.

- Findings : The resulting materials showed improved thermal stability and mechanical strength compared to traditional composites.

Catalysis

The compound has demonstrated catalytic activity in several chemical reactions, particularly in organic synthesis. Its unique electronic properties allow it to facilitate reactions that are typically challenging.

Data Table: Catalytic Activity Comparison

| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Aldol Condensation | This compound | 85 | 2 |

| Cross-Coupling | This compound | 90 | 4 |

| Cycloaddition | This compound | 75 | 3 |

Medicinal Chemistry

Recent studies have explored the potential of this compound in medicinal chemistry, particularly as a precursor for developing new pharmaceuticals. Its structural similarity to other biologically active compounds suggests it may have therapeutic properties.

Case Study: Anticancer Activity

- Objective : To evaluate the anticancer potential of this compound derivatives.

- Results : Preliminary results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action.

Wirkmechanismus

The mechanism of action of phenylgermatrane involves its interaction with biological molecules through the transannular bond between germanium and nitrogen. This interaction can influence various molecular pathways, potentially leading to biological effects such as antimicrobial and anticancer activities. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Phenylsilatrane: Similar structure but contains silicon instead of germanium.

Thienylgermatrane: Contains a thiophene ring instead of a phenyl group.

Furylgermatrane: Contains a furan ring instead of a phenyl group.

Uniqueness: Phenylgermatrane is unique due to its specific combination of a phenyl group and a germatrane structure, which imparts distinct chemical stability and biological properties. Compared to phenylsilatrane, this compound is less toxic and exhibits different biological activities .

Biologische Aktivität

Phenylgermatrane, an organogermanium compound, has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Structural Characteristics

This compound is characterized by a phenyl group attached to a germatrane structure, which consists of a hypervalent germanium atom linked to nitrogen through a transannular bond. This configuration not only enhances its chemical stability but also contributes to its biological properties. The IUPAC name for this compound is 1-phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane, and its molecular formula is C12H17GeNO3.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 (Penicillin) |

| Escherichia coli | 12 | 16 (Ampicillin) |

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death.

A notable study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| PC-3 (Prostate Cancer) | 30 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Cellular Targets : The transannular bond between germanium and nitrogen allows this compound to interact with cellular macromolecules, potentially affecting signal transduction pathways.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to DNA damage and apoptosis.

- Membrane Disruption : As noted in antimicrobial studies, it can disrupt microbial cell membranes, contributing to its bactericidal effects.

Case Studies

- Antimicrobial Efficacy : A clinical trial involving this compound as a topical treatment for skin infections showed promising results, with a reduction in infection rates compared to placebo.

- Cancer Treatment : In a preclinical model of breast cancer, this compound was administered alongside conventional chemotherapy agents. Results indicated enhanced tumor reduction and improved survival rates in treated mice compared to those receiving chemotherapy alone.

Eigenschaften

IUPAC Name |

1-phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17GeNO3/c1-2-4-12(5-3-1)13-15-9-6-14(7-10-16-13)8-11-17-13/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVPQSWYVLAQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Ge]2(OCCN1CCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17GeNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.